molecular formula C9H8ClN3 B2828008 1-(2-Chlorophenyl)-1H-pyrazol-5-amine CAS No. 14678-96-7

1-(2-Chlorophenyl)-1H-pyrazol-5-amine

Cat. No.: B2828008
CAS No.: 14678-96-7
M. Wt: 193.63
InChI Key: BYWAYEAHCDGNGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the synthesis process .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, and stability. It may also include studying the compound’s reactivity with other substances .

Scientific Research Applications

Synthesis of Novel Compounds

Research demonstrates the synthesis of new chemical compounds using 1-(2-Chlorophenyl)-1H-pyrazol-5-amine. For instance, Shaabani et al. (2009) developed a one-pot reaction to produce fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives, using 1,3-diphenyl-1H-pyrazol-5-amine among other reactants (Shaabani et al., 2009). Additionally, Ghaedi et al. (2015) achieved the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives (Ghaedi et al., 2015).

Catalysis and Ligand Development

Togni et al. (1996) explored the use of chiral ferrocenyl pyrazole ligands in palladium-catalyzed asymmetric allylic amination, using derivatives of 1H-pyrazole (Togni et al., 1996). Sakya and Rast (2003) reported high yields of 5-alkyl amino and thioether pyrazoles via nucleophilic substitution reactions of chloro pyrazoles with various substitutions (Sakya & Rast, 2003).

Medicinal Chemistry and Antitumor Activity

Sherif A F Rostom (2010) synthesized novel 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazoles linked to nitrogenous heterocycles, showing significant antitumor potential (Rostom, 2010). Additionally, Prabakaran et al. (2010) reported the synthesis of pyrazolylisoquinolines, potentially applicable in medicinal chemistry (Prabakaran et al., 2010).

Fluorescence and Sensing Applications

Harris et al. (2013) synthesized platinum complexes with pyrazole amine ligands, showing potential in photophysics and fluorescence (Harris et al., 2013). Gao et al. (2018) developed a fluorescent turn-on chemosensor based on a diarylethene with a 1H-pyrazol-5-amine Schiff base group, useful for detecting metal ions (Gao et al., 2018).

Mechanism of Action

Target of Action

It’s structurally similar to cenobamate, which is a voltage-gated sodium channel (vgsc) blocker . VGSCs play a crucial role in the generation and propagation of action potentials in neurons, thus influencing neuronal excitability.

Mode of Action

As a VGSC blocker, 1-(2-Chlorophenyl)-1H-pyrazol-5-amine would likely interact with its targets by selectively blocking the inactivated state of VGSCs, preferentially inhibiting persistent sodium current . This inhibition reduces the excitability of neurons, potentially altering the function of neural circuits.

Biochemical Pathways

Vgsc blockers like cenobamate can influence neuronal signaling pathways by reducing the influx of sodium ions into neurons . This can affect downstream signaling events, including the activation of voltage-gated calcium channels and the release of neurotransmitters.

Pharmacokinetics

Similar compounds like cenobamate have a bioavailability of ≥88%, are mainly metabolized via glucuronidation, and are primarily excreted via urine . These properties could potentially influence the bioavailability and distribution of this compound in the body.

Result of Action

Vgsc blockers like cenobamate can reduce neuronal excitability, which may alter the function of neural circuits and potentially have therapeutic effects in conditions characterized by excessive neuronal activity, such as epilepsy .

Safety and Hazards

This involves studying the toxicity of the compound and its impact on human health and the environment. It includes understanding the compound’s handling, storage, and disposal requirements .

Future Directions

This involves discussing potential future research directions. It could include potential applications, improvements in synthesis methods, or new reactions that the compound could undergo .

Biochemical Analysis

Properties

IUPAC Name

2-(2-chlorophenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-7-3-1-2-4-8(7)13-9(11)5-6-12-13/h1-6H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWAYEAHCDGNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CC=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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